molecular formula C19H18N6OS B2459487 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide CAS No. 1448051-48-6

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2459487
CAS RN: 1448051-48-6
M. Wt: 378.45
InChI Key: LBCYXXOBEHJPCF-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Applications

Thiosemicarbazide Derivatives Synthesis

Thiosemicarbazide derivatives serve as precursors for synthesizing various heterocyclic compounds, including imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines. These compounds have been evaluated for their antimicrobial activities, showcasing the broad utility of thiosemicarbazide in medicinal chemistry (Elmagd et al., 2017).

Innovative Heterocycles for Antitumor and Antioxidant Agents

The synthesis of new fused and binary 1,3,4-thiadiazoles as potential antitumor and antioxidant agents demonstrates the versatility of using 2-amino-1,3,4-thiadiazole as a core structure. These compounds show promise in the development of novel therapeutic agents (Hamama et al., 2013).

Imidazo[1,5-a]pyrazines Synthesis

The regioselective metalation of imidazo[1,5-a]pyrazines has led to a range of functionalized derivatives, showcasing the compound's potential in creating novel pharmaceuticals. This approach highlights the chemical flexibility and utility of imidazo[1,5-a]pyrazines in drug discovery (Board et al., 2009).

Nucleophilic Interaction Studies

Exploring the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles has unveiled selective formation pathways for monoamides, benzoxazepines, benzodiazepines, and (pyrazol-4-ylidenehydrazino)imidazoles. This research aids in the understanding of nucleophilic interactions in medicinal chemistry (Sadchikova & Mokrushin, 2014).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-18(16-4-2-15(3-5-16)12-24-11-9-20-14-24)21-8-6-17-13-27-19(23-17)25-10-1-7-22-25/h1-5,7,9-11,13-14H,6,8,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYXXOBEHJPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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